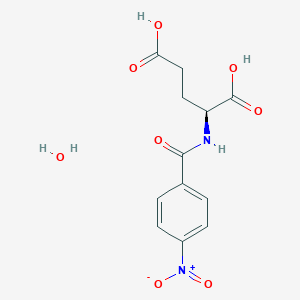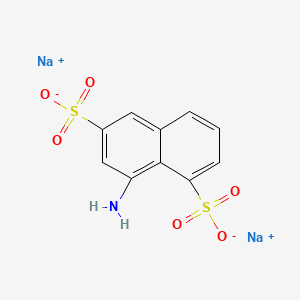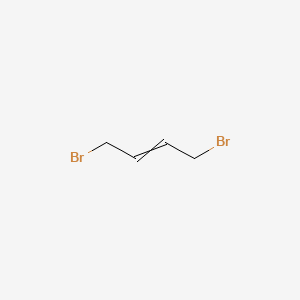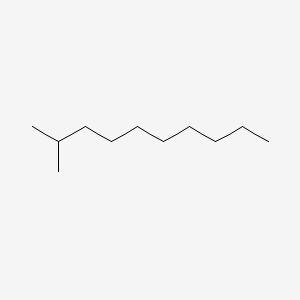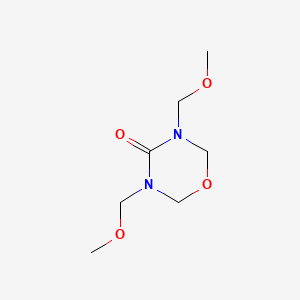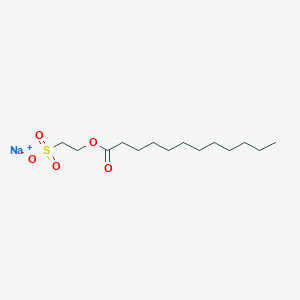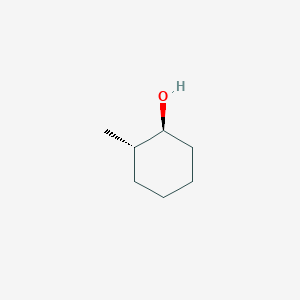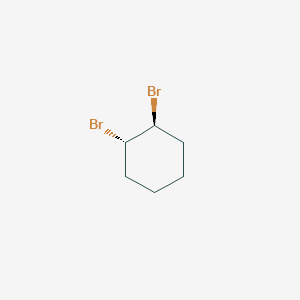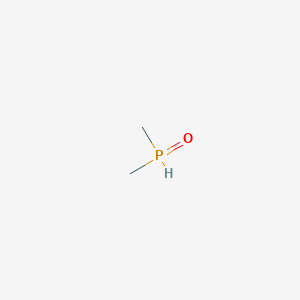
methylphosphonoylmethane
概要
説明
The dimethylphosphinyl radical is a phosphorus-centered radical characterized by the presence of two methyl groups attached to a phosphorus atom. Radicals, including phosphorus-centered radicals, play a crucial role in various chemical processes due to their high reactivity and ability to form new bonds.
準備方法
Synthetic Routes and Reaction Conditions: The dimethylphosphinyl radical can be generated through various synthetic routes. One common method involves the oxidation or reduction of dimethylphosphine precursors. For instance, the radical can be produced by the hydrogen atom abstraction from dimethylphosphine using radical initiators such as 2,2-diphenyl-1-picryl-hydrazyl . Another approach involves the use of photo- or electrochemical methods to generate the radical from suitable precursors .
Industrial Production Methods: Industrial production of the dimethylphosphinyl radical typically involves large-scale chemical reactors where controlled conditions of temperature, pressure, and reactant concentrations are maintained. The use of stoichiometric amounts of oxidizing or reducing agents, bases, and radical initiators is common in these processes .
化学反応の分析
Types of Reactions: The dimethylphosphinyl radical undergoes various types of chemical reactions, including:
Oxidation: The radical can be oxidized to form dimethylphosphine oxide.
Reduction: Reduction reactions can convert the radical back to dimethylphosphine.
Substitution: The radical can participate in substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions: Common reagents used in reactions involving the dimethylphosphinyl radical include radical initiators, oxidizing agents, and reducing agents. Conditions such as temperature, solvent, and concentration of reactants are carefully controlled to optimize the reaction outcomes .
Major Products: The major products formed from reactions involving the dimethylphosphinyl radical depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield dimethylphosphine oxide, while substitution reactions can produce a variety of organophosphorus compounds .
科学的研究の応用
The dimethylphosphinyl radical has a wide range of scientific research applications, including:
作用機序
The mechanism of action of the dimethylphosphinyl radical involves its high reactivity due to the presence of an unpaired electron on the phosphorus atom. This reactivity allows the radical to participate in various chemical reactions, forming new bonds and generating reactive intermediates. The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
類似化合物との比較
Diphenylphosphinyl Radical: Similar to the dimethylphosphinyl radical but with phenyl groups instead of methyl groups.
Phosphonyl Radicals: These radicals have an oxygen atom bonded to the phosphorus atom, making them more stable than phosphinyl radicals.
Uniqueness: Compared to other phosphorus-centered radicals, the dimethylphosphinyl radical offers distinct advantages in terms of reactivity and selectivity in chemical reactions .
特性
IUPAC Name |
methylphosphonoylmethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7OP/c1-4(2)3/h4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGDIHUZVQPKSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
78.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7211-39-4 | |
| Record name | Phosphine oxide, dimethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7211-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


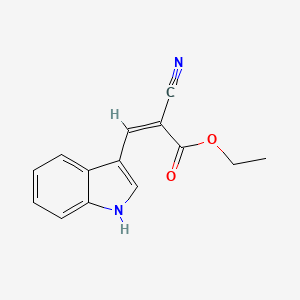
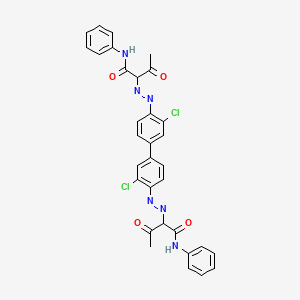
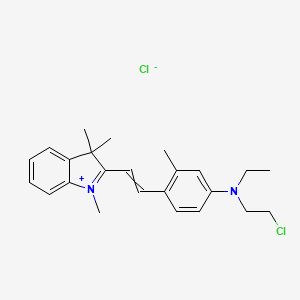


![disodium;5-amino-2-[(E)-2-(4-nitro-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B7822455.png)
